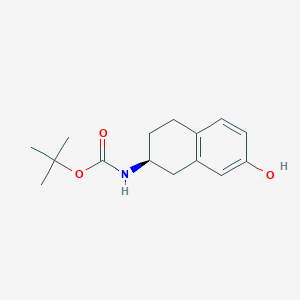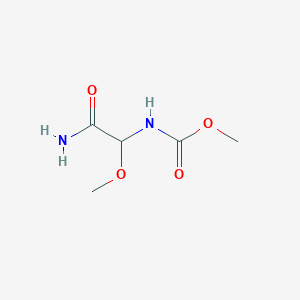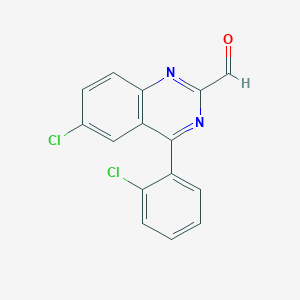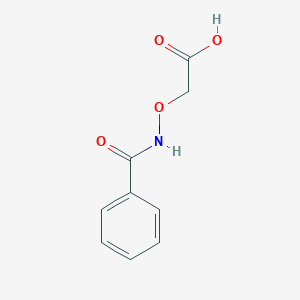
N-Homogeranyl-mff
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Homogeranyl-mff typically involves the reaction of homogeranyl bromide with N-methyl-N’-farnesylformamidine under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Homogeranyl-mff undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: this compound can undergo nucleophilic substitution reactions with reagents such as sodium azide or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and hydrocarbons.
Substitution: Formation of azides and other substituted derivatives.
Scientific Research Applications
N-Homogeranyl-mff has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in modulating biological pathways and as a probe for investigating cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of N-Homogeranyl-mff involves its interaction with specific molecular targets and pathways. It is known to inhibit the enzyme geranylgeranyl diphosphate synthase (GGDPS), which plays a crucial role in the isoprenoid biosynthetic pathway. By inhibiting GGDPS, this compound disrupts the synthesis of geranylgeranyl diphosphate (GGPP), leading to reduced protein geranylgeranylation. This inhibition affects various cellular processes, including protein trafficking, cell signaling, and apoptosis .
Comparison with Similar Compounds
N-Homogeranyl-mff can be compared with other similar compounds, such as:
Geranylgeranyl diphosphate (GGPP): A key intermediate in the isoprenoid biosynthetic pathway.
Farnesyl diphosphate (FPP): Another important intermediate in the same pathway.
Homogeranyl triazole bisphosphonates: Compounds with similar inhibitory effects on GGDPS
Uniqueness
This compound is unique due to its dual homogeranyl and farnesyl groups, which confer distinct chemical and biological properties. Its ability to inhibit GGDPS with high specificity and potency makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
CAS No. |
147315-58-0 |
|---|---|
Molecular Formula |
C28H48N2 |
Molecular Weight |
412.7 g/mol |
IUPAC Name |
N-[(3E)-4,8-dimethylnona-3,7-dienyl]-N-methyl-N'-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]methanimidamide |
InChI |
InChI=1S/C28H48N2/c1-24(2)13-9-15-26(5)17-11-18-28(7)20-21-29-23-30(8)22-12-19-27(6)16-10-14-25(3)4/h13-14,17,19-20,23H,9-12,15-16,18,21-22H2,1-8H3/b26-17+,27-19+,28-20+,29-23? |
InChI Key |
PYSOMVKWLNTIIA-VETHCYCDSA-N |
SMILES |
CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CN=CN(C)CC/C=C(\C)/CCC=C(C)C)/C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCN=CN(C)CCC=C(C)CCC=C(C)C)C)C)C |
Synonyms |
N-homogeranyl-MFF N-homogeranyl-N-methyl-N'-farnesylformamidine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 2-[[(7S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-5,6,7,8-tetrahydronaphthalen-2-yl]oxy]acetate](/img/structure/B125670.png)









